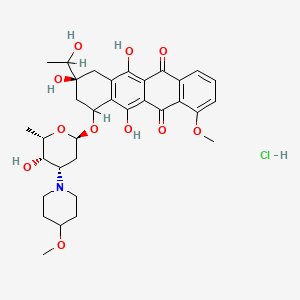![molecular formula C13H11F3O5 B15347870 Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅ and a molecular weight of 304.22 g/mol. This compound is characterized by its trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate typically involves the following steps:
Trifluoromethylation: The starting material, 4-(trifluoromethoxy)benzoic acid, undergoes trifluoromethylation to introduce the trifluoromethoxy group.
Esterification: The resulting trifluoromethoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is compared with other similar compounds, such as ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate and ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate These compounds share structural similarities but differ in their functional groups and reactivity
List of Similar Compounds
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)benzene)butanoate
This comprehensive overview provides a detailed understanding of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H11F3O5 |
|---|---|
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate |
InChI |
InChI=1S/C13H11F3O5/c1-2-20-12(19)11(18)7-10(17)8-3-5-9(6-4-8)21-13(14,15)16/h3-6H,2,7H2,1H3 |
Clé InChI |
NSVNIZKGEPOWMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


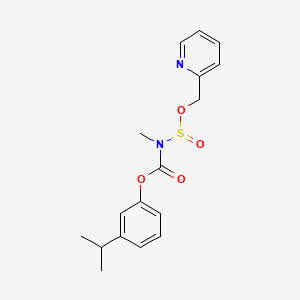
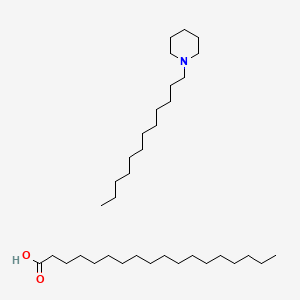
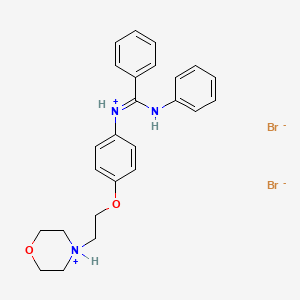
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
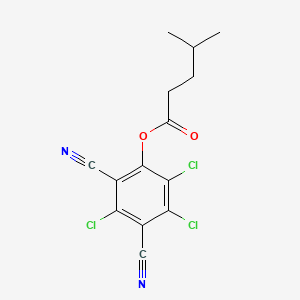
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
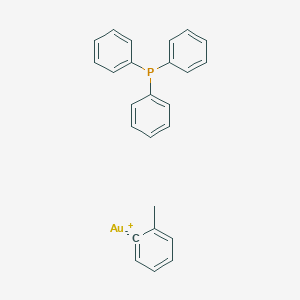
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
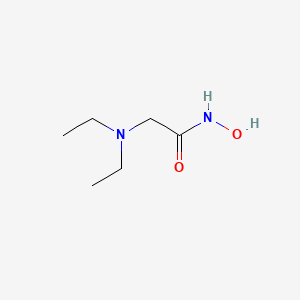
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
